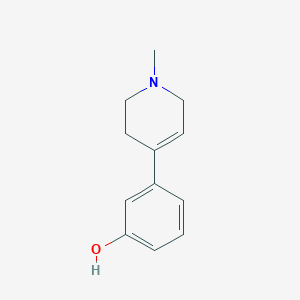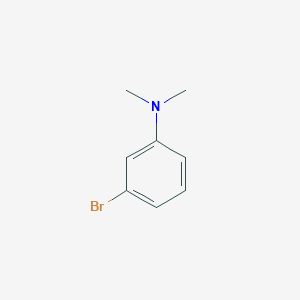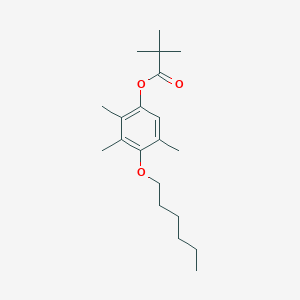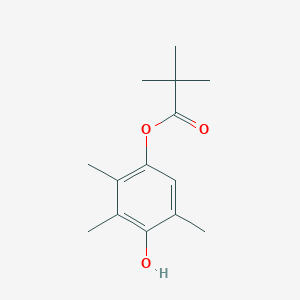![molecular formula C13H19ClN2O2 B018829 4-[(4-メチルピペラジン-1-イル)メチル]安息香酸二塩酸塩 CAS No. 106261-49-8](/img/structure/B18829.png)
4-[(4-メチルピペラジン-1-イル)メチル]安息香酸二塩酸塩
概要
説明
ステアリドン酸エチルエステルは、ステアリドン酸のエステル化された形態であり、多価不飽和オメガ-3脂肪酸です。 この化合物は、4つの二重結合で注目されており、遊離酸形態よりも水溶性が低いため、栄養補助食品や研究用途に適しています 。 ステアリドン酸エチルエステルは、エキウムやブラックカラントシードなどの天然油から抽出されます .
2. 製法
合成経路と反応条件: ステアリドン酸エチルエステルは、ステアリドン酸とエタノールをエステル化することによって合成することができます。 この反応は通常、硫酸または塩酸などの酸触媒を用いて、エステル化プロセスを促進します。 この反応は、酸がエステル形態に完全に変換されるように、還流条件下で行われます .
工業生産方法: 工業的には、ステアリドン酸エチルエステルの生産には、ステアリドン酸を多く含む油の転エステル化が用いられることが多いです。 例えば、変性大豆油はエタノール分解によって、すべてのトリグリセリドが対応する脂肪酸エチルエステルに変換されます 。 このプロセスは効率的でスケーラブルであるため、大規模生産に適しています。
科学的研究の応用
Stearidonic acid ethyl ester has a wide range of scientific research applications:
Chemistry: It is used to study the properties and reactions of omega-3 fatty acids and their esters.
Industry: Stearidonic acid ethyl ester is used in the formulation of dietary supplements and nutraceuticals.
Safety and Hazards
The compound is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
作用機序
ステアリドン酸エチルエステルの作用機序は、細胞膜への組み込みを含み、膜流動性と膜結合酵素や受容体の活性を影響を与えます 。 この化合物は、シグナル伝達経路や炎症性メディエーターの産生を調節し、潜在的な健康上の利点に貢献しています 。 エステル形態は、これらの役割においてより効果的になるように、溶解性と安定性を高めます。
類似化合物:
- エイコサペンタエン酸エチルエステル
- ドコサヘキサエン酸エチルエステル
- α-リノレン酸エチルエステル
比較: ステアリドン酸エチルエステルは、4つの二重結合を持つことで独特であり、明確な化学的および生物学的特性をもたらします。 エイコサペンタエン酸エチルエステルやドコサヘキサエン酸エチルエステルと比較して、ステアリドン酸エチルエステルは体内でのエイコサペンタエン酸への変換がより容易です 。 これは、特に魚を摂取しない人にとって、貴重な植物由来のオメガ-3脂肪酸源となります .
準備方法
Synthetic Routes and Reaction Conditions: Stearidonic acid ethyl ester can be synthesized through the esterification of stearidonic acid with ethanol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods: In industrial settings, the production of stearidonic acid ethyl ester often involves the transesterification of oils rich in stearidonic acid. For example, modified soybean oil can undergo ethanolysis to transform all the triglycerides into their corresponding fatty acid ethyl esters . This process is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
反応の種類: ステアリドン酸エチルエステルは、次のようなさまざまな化学反応を起こします。
酸化: ステアリドン酸エチルエステルの二重結合は酸化されやすく、ヒドロペルオキシドやその他の酸化生成物を生成します。
還元: 還元反応によって二重結合が単結合に変換され、より飽和したエステルが得られます。
加水分解: ステアリドン酸エチルエステルの酸または塩基触媒による加水分解により、ステアリドン酸とエタノールが得られます.
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムやオゾンなどがあります。
還元: パラジウム触媒の存在下での水素ガスが、還元に頻繁に使用されます。
生成される主な生成物:
酸化: ヒドロペルオキシドおよびその他の酸化誘導体。
還元: 飽和脂肪酸エチルエステル。
加水分解: ステアリドン酸とエタノール.
4. 科学研究の応用
ステアリドン酸エチルエステルは、科学研究において幅広い応用範囲を持ちます。
化学: オメガ-3脂肪酸とそのエステルの特性と反応を研究するために使用されます。
生物学: 研究は、細胞膜におけるその役割、特に膜流動性やシグナル伝達経路への影響に焦点を当てています.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride involves the reaction of 4-methylpiperazine with benzyl chloroformate to obtain 4-(benzyloxycarbonyl)-1-methylpiperazine. This compound is then reacted with 4-carboxybenzaldehyde to obtain 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde, which is subsequently oxidized to obtain 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid. The final step involves the formation of the dihydrochloride salt of the acid using hydrochloric acid.", "Starting Materials": [ "4-methylpiperazine", "benzyl chloroformate", "4-carboxybenzaldehyde", "oxidizing agent", "hydrochloric acid" ], "Reaction": [ "4-methylpiperazine + benzyl chloroformate -> 4-(benzyloxycarbonyl)-1-methylpiperazine", "4-(benzyloxycarbonyl)-1-methylpiperazine + 4-carboxybenzaldehyde -> 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde", "4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde + oxidizing agent -> 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid", "4-[(4-methylpiperazin-1-yl)methyl]benzoic acid + 2HCl -> 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride" ] } | |
| 106261-49-8 | |
分子式 |
C13H19ClN2O2 |
分子量 |
270.75 g/mol |
IUPAC名 |
4-[(4-methylpiperazin-1-yl)methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17;/h2-5H,6-10H2,1H3,(H,16,17);1H |
InChIキー |
LODDFOVRTJETGH-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl.Cl |
正規SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl |
外観 |
Powder |
| 106261-49-8 | |
ピクトグラム |
Irritant; Health Hazard |
同義語 |
4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride; |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)
![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18749.png)
![3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile](/img/structure/B18750.png)




![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)






